molecular formula C7H7IO2S B6153097 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine CAS No. 2170820-20-7

2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine

Cat. No.: B6153097
CAS No.: 2170820-20-7
M. Wt: 282.1
InChI Key:
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Description

2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a unique structure combining a thiophene ring with a dioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine typically involves the iodination of a precursor compound. One common method involves the reaction of 2-(hydroxymethyl)-2H,3H-thieno[3,4-b][1,4]dioxine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired iodinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of deiodinated or reduced thiophene derivatives.

Scientific Research Applications

2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of conjugated systems that facilitate electron transport. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
  • 2-(Bromomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
  • 2-(Hydroxymethyl)-2H,3H-thieno[3,4-b][1,4]dioxine

Uniqueness

2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom’s reactivity allows for a wide range of substitution reactions, making this compound particularly valuable in synthetic chemistry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine involves the reaction of 2-(bromomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine with iodine in the presence of a base to replace the bromine with iodine.", "Starting Materials": [ "2-(bromomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine", "Iodine", "Base (e.g. potassium hydroxide)" ], "Reaction": [ "Add 2-(bromomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine to a reaction flask", "Add iodine to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2170820-20-7

Molecular Formula

C7H7IO2S

Molecular Weight

282.1

Purity

95

Origin of Product

United States

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